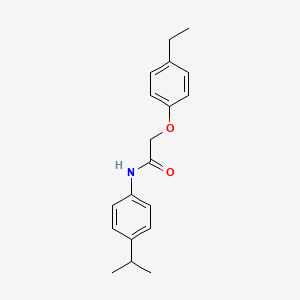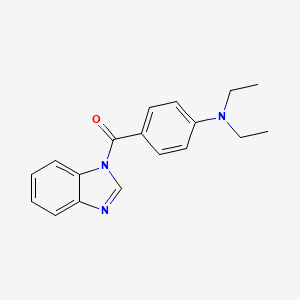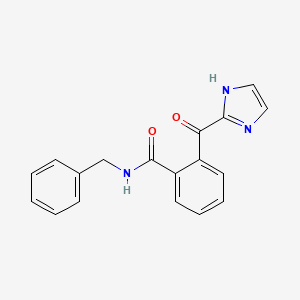
N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide: is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the imidazole ring and a benzamide group attached to the carbon atom of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzene with benzaldehyde to form the intermediate benzimidazole. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions typically involve refluxing the reaction mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced imidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It is also studied for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways.
類似化合物との比較
N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide can be compared with other similar compounds, such as:
Benzimidazole: A parent compound with a similar imidazole ring structure but without the benzyl and benzamide groups. Benzimidazole derivatives are known for their broad spectrum of biological activities.
N-benzylimidazole: A compound with a benzyl group attached to the nitrogen atom of the imidazole ring but lacking the benzamide group. It is used as a ligand in coordination chemistry and has antimicrobial properties.
2-benzoylimidazole: A compound with a benzoyl group attached to the carbon atom of the imidazole ring but without the benzyl group. It is studied for its potential anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of biological activities and applications.
特性
IUPAC Name |
N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-16(17-19-10-11-20-17)14-8-4-5-9-15(14)18(23)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUMPPGMBJWDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354582 |
Source


|
| Record name | ST060905 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-93-2 |
Source


|
| Record name | ST060905 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride](/img/structure/B5736952.png)

![2-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5736966.png)
![N-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5736977.png)
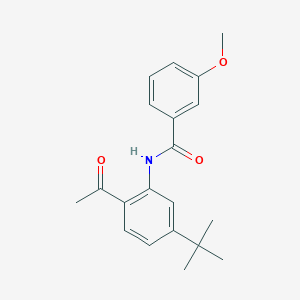
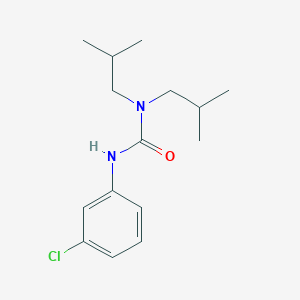
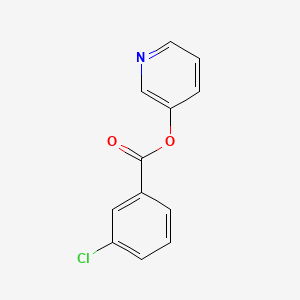
![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)
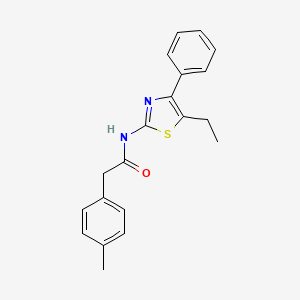
![3-chloro-4-ethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5737040.png)
![[4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate](/img/structure/B5737046.png)
![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B5737052.png)
